molecular formula C6H9ClO3 B1664721 Ethyl 2-chloroacetoacetate CAS No. 609-15-4

Ethyl 2-chloroacetoacetate

Cat. No. B1664721
CAS RN: 609-15-4
M. Wt: 164.59 g/mol
InChI Key: RDULEYWUGKOCMR-UHFFFAOYSA-N
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Description

Ethyl 2-chloroacetoacetate, also known as 2-Cl-ACE, is a colorless to yellowish liquid with a pungent odor . It is primarily used in the chemical industry .


Synthesis Analysis

Ethyl 2-chloroacetoacetate can be synthesized from ethyl acetoacetate. The process involves adding ethyl acetoacetate into a reactor, cooling the raw material to (-5)-10 DEG C, and dropwise adding sulfonyl chloride into the reactor. After the addition, the temperature of the mixture is slowly raised to 20-25 DEG C and the reaction is carried out for 4 hours . Another synthesis method involves reacting ethyl 2-chloroacetoacetate with sulfuryl dichloride in dichloromethane at 0 - 20°C .


Molecular Structure Analysis

The molecular formula of Ethyl 2-chloroacetoacetate is C6H9ClO3 and its molecular weight is 164.59 .


Chemical Reactions Analysis

Ethyl 2-chloroacetoacetate reacts with thiosemicarbazones to form heterocyclic substituted thiophene derivatives .


Physical And Chemical Properties Analysis

Ethyl 2-chloroacetoacetate is a clear yellow liquid with a melting point of -80 °C and a boiling point of 107 °C/14 mmHg. It has a density of 1.19 g/mL at 25 °C and a vapor pressure of 49.4-100Pa at 20℃. It has a refractive index of n20/D 1.441 (lit.) and is soluble in chloroform (sparingly), ethyl acetate (slightly), and water (17 g/L at 20 ºC) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate reacts with cyanoacetamide and triethylamine to synthesize ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, offering access to a new library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).
  • Creation of Imidazo[1,2-a]pyrimidine-3-carboxylic Acids : The reaction of ethyl 2-chloroacetoacetate with 2-aminopyrimidines leads to the formation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which can be converted into carboxylic acids (Abignente et al., 1984).

Asymmetric Synthesis and Catalysis

  • Synthesis of Methyl (2R,3S)-2,3-Epoxybutanoate : Asymmetric reduction of ethyl α-chloroacetoacetate using Baker's yeast followed by treatment with sodium ethoxide produces a mixture of epoxybutanoate compounds (Akita et al., 1993).
  • Creation of Ethyl (R)-4-Chloro-3-hydroxybutanoate : Using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase, ethyl (R)-4-chloro-3-hydroxybutanoate is synthesized from ethyl 4-chloroacetoacetate (Yamamoto et al., 2002).

Miscellaneous Applications

  • Formation of Oxazolidine Rings : The reaction of 2-(alkylamino) alcohols with ethyl 2-chloroacetoacetate results in the formation of 2-methyloxazolidine rings, demonstrating unique reactivity (Nechev et al., 1998).
  • Slow-Release Biocatalysis : Applying Amberlite XAD 2 resin in the asymmetric reduction of ethyl 4-chloroacetoacetate enhances yield and product purity, showcasing an application in slow-release biocatalysis (Houng & Liau, 2004).

Safety And Hazards

Ethyl 2-chloroacetoacetate is flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation. It should be stored under inert gas (nitrogen or argon) at 2-8°C .

properties

IUPAC Name

ethyl 2-chloro-3-oxobutanoate
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InChI

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
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InChI Key

RDULEYWUGKOCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)Cl
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Molecular Formula

C6H9ClO3
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DSSTOX Substance ID

DTXSID3049330
Record name Ethyl 2-chloroacetoacetate
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Molecular Weight

164.59 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-chloroacetoacetate
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Vapor Pressure

0.22 [mmHg]
Record name Ethyl 2-chloroacetoacetate
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Product Name

Ethyl 2-chloroacetoacetate

CAS RN

609-15-4
Record name Ethyl 2-chloroacetoacetate
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Record name ETHYL 2-CHLOROACETOACETATE
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Synthesis routes and methods I

Procedure details

32.5 g (0.25 mol) of ethyl acetoacetate are dissolved in 64 ml of methylene chloride. 33.74 g (0.25 mol) of sulfuryl chloride are added dropwise to this solution, and the mixture is then (when the evolution of gas is complete) heated at a gentle boil for one hour. After the methylene chloride has been removed by distillation, the residue is distilled at 86°-92° C./12 mmHg. 38.8 g of substance are obtained, 1H NMR: --CH3 1.31 ppm (t, 3H), --CH2 --(ester) 4.28 ppm (q, 2H), --CH3 (acetyl) 2.38 ppm (s, 3H), --CHCl--4.76 ppm (s, 1H).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
33.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium metal (0.3 g, 12 mmol) was added to 10 ml of ethanol, and then 5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.76 g, 10 mmol) was added. The reaction was stirred one hour at 20° C., during which time the sodium dissolved. The reaction partitioned between ether and saturated ammonium chloride which had been acidified to pH ~2 with HCl. Evaporation of the ethereal layer, followed by distillation afforded 1.15 g (70%) of the title compound as a colorless liquid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloroacetoacetate
Reactant of Route 2
Ethyl 2-chloroacetoacetate
Reactant of Route 3
Ethyl 2-chloroacetoacetate
Reactant of Route 4
Ethyl 2-chloroacetoacetate
Reactant of Route 5
Ethyl 2-chloroacetoacetate
Reactant of Route 6
Ethyl 2-chloroacetoacetate

Citations

For This Compound
601
Citations
G Jörg, M Bertau - ChemBioChem, 2004 - Wiley Online Library
… We investigated the microbial reduction of ethyl 2-chloroacetoacetate with the purpose of producing the 4,5-bisfunctionalised chiral 2-oxazolidinone 6 from 1 (Scheme 1) according to a …
PL Lugo, CB Rivela, MB Blanco, P Wiesen, MA Teruel - Chemosphere, 2021 - Elsevier
… This work proposes to carry out kinetic studies of the reactions of methyl 2-chloroacetoacetate (M2CAA) and ethyl 2-chloroacetoacetate (E2CAA) initiated by OH radicals under …
Number of citations: 1 www.sciencedirect.com
M Shamsipur, SSH Davarani… - Journal of heterocyclic …, 2006 - Wiley Online Library
… of 1a and 1b in presence ethyl-2-chloroacetoacetate (3). The … attacked by the anion enolate ethyl-2-chloroacetoacetate (3) at … of asymmetry in structure of ethyl-2chloroacetoacetate (3), …
Number of citations: 8 onlinelibrary.wiley.com
PBS Dawadi, J Lugtenburg - Tetrahedron Letters, 2011 - Elsevier
… Ethyl 2-chloroacetoacetate and its 4-chloro isomer react with cyanoacetamide in the presence of the mild, nonnucleophilic base, triethylamine under stoichiometric conditions to give …
Number of citations: 6 www.sciencedirect.com
PL Lugo, CB Rivela, MB Blanco, M Teruel - Atmospheric Environment, 2023 - Elsevier
… Kinetic studies of the reaction of Cl atoms with ethyl 2-chloroacetoacetate, CH 3 C(O)CHClC(O)OCH 2 CH 3 , (k 1 ) and methyl 2-chloroacetoacetate, CH 3 C(O)CHClC(O)OCH 3 , (k 2 ) …
Number of citations: 0 www.sciencedirect.com
J Gao, L Shi, Q Wei, X Li, Z Li - Journal of Solution Chemistry, 2014 - Springer
… Ethyl 2-chloroacetoacetate (ECAA) was technical grade, 98.5 %, … ethyl 2-chloroacetoacetate (ECAA) aqueous solution was prepared by dissolving 3.1804 g ethyl 2-chloroacetoacetate …
Number of citations: 3 link.springer.com
P Vainilavicius, R Smicius, V Jakubkiene… - … Fuer Chemie/Chemical …, 2001 - Springer
… in an analogous reaction of 4 with ethyl 2-chloroacetoacetate (method A). Probably, the … the reaction between 4 and ethyl 2-chloroacetoacetate was carried out without triethylamine. …
Number of citations: 48 link.springer.com
MA Teruela - 2021 - researchgate.net
… This work proposes to carry out kinetic studies of the reactions of methyl 2-chloroacetoacetate (M2CAA) and ethyl 2-chloroacetoacetate (E2CAA) initiated by OH radicals under …
Number of citations: 0 www.researchgate.net
H Beyzaei, R Aryan, H Moghadas - Journal of the Serbian Chemical …, 2015 - doiserbia.nb.rs
… Ethyl 3-oxo-2-thiocyanatobutanoate itself was synthesized as an intermediate from the reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate (KSCN). The molecular …
Number of citations: 4 doiserbia.nb.rs
L Nechev, A Dobrev, I Ivanov… - Journal of Chemical …, 1998 - pubs.rsc.org
… The reaction of 2-(alkylamino) alcohols and ethyl 2-chloroacetoacetate in the presence of … of investigation, is the interaction of ethyl 2-chloroacetoacetate with 2-(methylamino)ethanol.In …
Number of citations: 6 pubs.rsc.org

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